2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of tert-butylphenol derivatives. One common method is the oxidation of 2-tert-butyl-4-methylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of acyl or alkyl groups onto the aromatic ring.
Scientific Research Applications
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its therapeutic potential in treating diabetes and cognitive impairment.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: Exhibits significant cytotoxicity against cancer cell lines.
Uniqueness
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific tert-butyl and methyl substituents, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPDKJXWYKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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